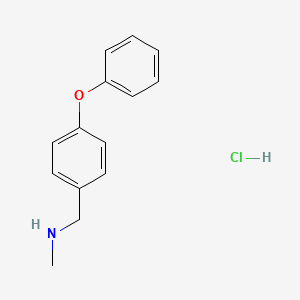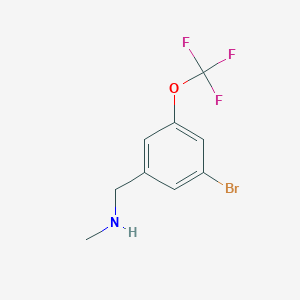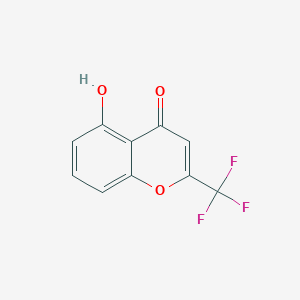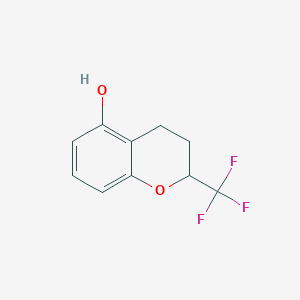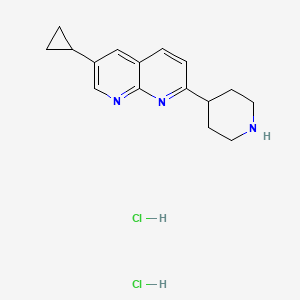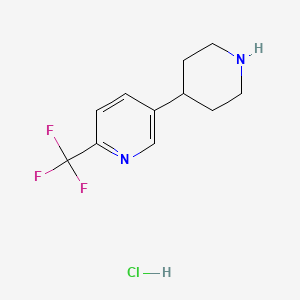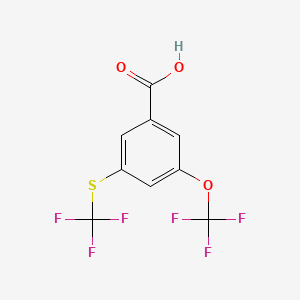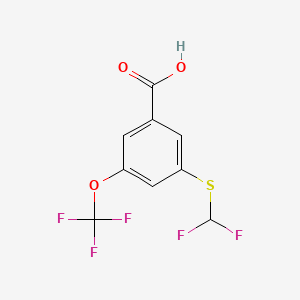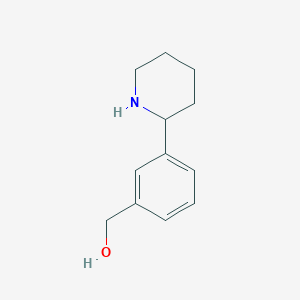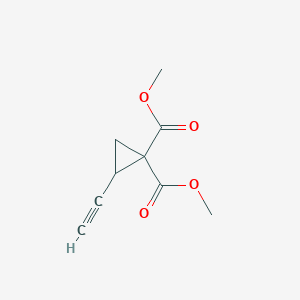
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate is an organic compound characterized by a cyclopropane ring substituted with two ester groups and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with ethynylating agents under specific conditions . The reaction is often carried out in the presence of catalysts such as palladium or other transition metals to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
Major products formed from these reactions include substituted cyclopropanes, ethynylcyclopentanes, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can undergo radical reactions, where the ethynyl group participates in radical addition processes . These reactions often proceed through a radical mechanism, leading to the formation of highly substituted products .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate: Similar in structure but with a vinyl group instead of an ethynyl group.
Diethyl cyclopropane-1,1-dicarboxylate: Contains ethyl ester groups instead of methyl ester groups.
Uniqueness
1,1-Dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming complex structures through cycloaddition and radical reactions .
Properties
IUPAC Name |
dimethyl 2-ethynylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h1,6H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNVEHPJXDXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C#C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
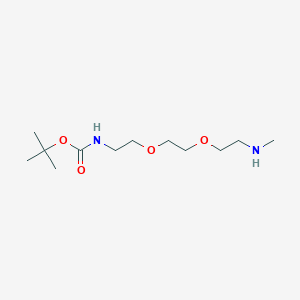
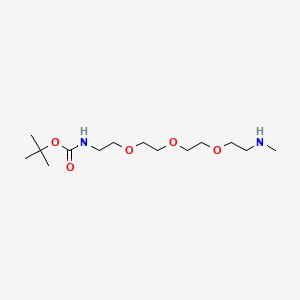
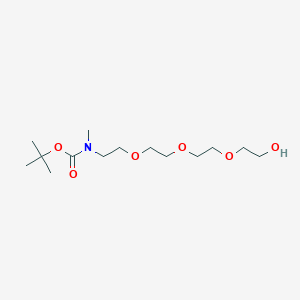
![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8116831.png)
